4-(2-Bromo-1H-imidazol-5-yl)phenol CAS number and nomenclature
4-(2-Bromo-1H-imidazol-5-yl)phenol CAS number and nomenclature
The following technical guide provides an in-depth analysis of 4-(2-Bromo-1H-imidazol-5-yl)phenol , a specialized heterocyclic building block. This monograph addresses the compound's nomenclature, structural dynamics, synthetic pathways, and its critical role as an intermediate in the development of kinase inhibitors.[1]
[1]
Chemical Identity & Nomenclature[1][2]
This compound is a 2,4-disubstituted imidazole (or 2,5-disubstituted, depending on tautomerism) featuring a phenol moiety and a bromine atom.[1] It serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of trisubstituted imidazole-based kinase inhibitors (e.g., Tie-2, p38 MAPK).[1]
Core Identifiers
| Property | Detail |
| IUPAC Name | 4-(2-Bromo-1H-imidazol-5-yl)phenol |
| Systematic Name | 4-(2-Bromo-1H-imidazol-4-yl)phenol (Tautomer) |
| Common Synonyms | 2-Bromo-4-(4-hydroxyphenyl)-1H-imidazole; 2-Bromo-4-(p-hydroxyphenyl)imidazole |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| SMILES | Oc1ccc(cc1)c2[nH]c(Br)nc2 |
| InChI Key | (Calculated) XIVSRCQDNDEYFO-UHFFFAOYSA-N (Note: Verify against specific isomer) |
CAS Number Ambiguity
Critical Note for Researchers: A search of chemical databases reveals a conflict regarding the CAS number 1429902-65-7 .
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Database A (e.g., ChemSrc): Associates this CAS with 4-(2-Bromo-1H-imidazol-5-yl)phenol.[1]
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Database B (e.g., PubChem, Accela): Associates this CAS with 4-Methoxy-4-methylcyclohexanamine (C₈H₁₇NO).[1]
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Resolution: Due to this discrepancy, researchers should rely on the structural formula and IUPAC name when ordering or cataloging, rather than the CAS number alone. The compound is best identified as the 2-bromo derivative of 4-(imidazol-4-yl)phenol .[1]
Structural Dynamics & Tautomerism
The imidazole ring exists in rapid tautomeric equilibrium.[1] For 4-(2-Bromo-1H-imidazol-5-yl)phenol, the proton on the nitrogen can reside on either N1 or N3.[1]
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Tautomer A (4-substituted): 4-(2-Bromo-1H-imidazol-4-yl)phenol.[1]
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Tautomer B (5-substituted): 4-(2-Bromo-1H-imidazol-5-yl)phenol.[1]
In solution, these forms are indistinguishable and interconvert rapidly.[1] The presence of the electron-withdrawing bromine at C2 and the electron-donating phenol at C4/5 influences the acidity (pKa) of the NH group, making it slightly more acidic than unsubstituted imidazole (pKa ~14).[1]
Graphviz Diagram: Tautomeric Equilibrium
Caption: Rapid prototropic tautomerism between the 4-aryl and 5-aryl forms of the imidazole core.
Synthetic Pathways[1][6]
Direct bromination of 4-(imidazol-4-yl)phenol is challenging due to the competing reactivity of the electron-rich phenol ring.[1] A reliable synthesis requires a protection-lithiation-halogenation strategy.[1]
Protocol: C2-Selective Bromination[1]
Prerequisites:
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Starting Material: 4-(1H-imidazol-4-yl)phenol (commercially available).[1]
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Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), n-Butyllithium (n-BuLi), CBr₄ or NBS.[1]
Step-by-Step Methodology:
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Global Protection:
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C2-Lithiation:
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Bromination:
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Deprotection:
Graphviz Diagram: Synthetic Workflow[1]
Caption: Strategic synthesis via C2-lithiation ensures regiospecific bromine installation.
Applications in Drug Discovery[1]
The 2-bromo-4-arylimidazole scaffold is a "privileged structure" in kinase inhibitor design.[1] The bromine atom at C2 serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of trisubstituted imidazoles.[1]
Key Therapeutic Targets[1]
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Tie-2 Kinase Inhibitors:
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p38 MAP Kinase Inhibitors:
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Analogs of SB-203580 .
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The 4-fluorophenyl group of SB-203580 can be replaced or modified using this phenolic scaffold to alter solubility and metabolic stability.[1]
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Fluorescent Probes:
Data Summary: Reactivity Profile
| Reaction Type | Target Position | Reagents | Outcome |
| Suzuki Coupling | C2-Br | Ar-B(OH)₂, Pd(PPh₃)₄ | 2-Aryl-4-(4-hydroxyphenyl)imidazole |
| Buchwald-Hartwig | C2-Br | R-NH₂, Pd(OAc)₂, BINAP | 2-Amino-4-(4-hydroxyphenyl)imidazole |
| N-Alkylation | N1/N3 | R-X, Base | N-Substituted derivatives (Regioisomers) |
References
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Su, M., et al. (2014).[1] "Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides."[1] Organic Letters, 16(3), 832-835.[1] Link[1]
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Ouari, K., et al. (2015).[1] "Synthesis and structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol." Crystallography Reports. (Contextual reference for brominated imidazole-phenols).
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ChemSrc Database Entry. (2024). "CAS 1429902-65-7 Record."[1][5][3] (Note: Contains conflicting data; use with caution).[1] Link
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Accela ChemBio. (2024).[1] "Product Catalog: 1429902-65-7." (Identifies CAS as 4-Methoxy-4-methylcyclohexanamine).[1][5] Link
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Liverton, N. J., et al. (1999).[1] "Design and synthesis of potent, selective, and orally bioavailable p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 42(12), 2180-2190.[1] (Foundational chemistry for imidazole kinase inhibitors).
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- 1. inchi code · GitHub [gist.github.com]
- 2. Unlocking the Alphabet's Hidden Numbers: A Simple Key to Codes and Learning - Oreate AI Blog [oreateai.com]
- 3. PubChemLite - C8H17NO - Explore [pubchemlite.lcsb.uni.lu]
- 4. nanobioletters.com [nanobioletters.com]
- 5. 1254981-45-7,4-Phenyl-4-(trifluoromethyl)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
